Tetraethyleneglycol monodecyl ether
CAS No.: 5703-94-6
Cat. No.: VC1625928
Molecular Formula: C18H38O5
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5703-94-6 |
---|---|
Molecular Formula | C18H38O5 |
Molecular Weight | 334.5 g/mol |
IUPAC Name | 2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C18H38O5/c1-2-3-4-5-6-7-8-9-11-20-13-15-22-17-18-23-16-14-21-12-10-19/h19H,2-18H2,1H3 |
Standard InChI Key | ASMWIUUCZFNLHL-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCOCCOCCOCCOCCO |
Canonical SMILES | CCCCCCCCCCOCCOCCOCCOCCO |
Introduction
Physical and Chemical Properties
Tetraethyleneglycol monodecyl ether possesses well-defined physical and chemical properties that determine its behavior in various applications. Table 1 summarizes the key physicochemical characteristics of this compound based on scientific literature.
Table 1: Physicochemical Properties of Tetraethyleneglycol Monodecyl Ether
The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents, which is an important consideration for storage and handling . Its liquid state at room temperature facilitates its use in various formulations where liquid-phase mixing is required.
Tetraethyleneglycol monodecyl ether's balanced hydrophilic-lipophilic character is reflected in its critical micelle concentration (CMC), which determines the concentration above which the molecules spontaneously aggregate to form micelles in aqueous solutions. This property is crucial for its functionality as a surfactant and its ability to solubilize hydrophobic compounds in aqueous environments .
Structure and Synthesis
Tetraethyleneglycol monodecyl ether comprises a hydrophobic decyl chain (C10H21-) connected to a hydrophilic tetraethylene glycol unit (-O-(CH2CH2O)4-H), forming a linear molecule with distinct regions that interact differently with polar and non-polar substances . The chemical structure can be represented as CH3(CH2)9O(CH2CH2O)4H.
The compound is part of the larger family of alkyl polyethylene glycol ethers, commonly designated as CnEm in scientific literature, where n represents the number of carbon atoms in the alkyl chain (10 in this case) and m represents the number of ethylene oxide units (4 in this case) . This systematic nomenclature allows for precise identification within the family of related surfactants.
Numerous synonyms exist for Tetraethyleneglycol monodecyl ether, including 3,6,9,12-Tetraoxadocosan-1-ol, decyltetraoxyethylene glycol monoether, and decyl tetraethylene glycol ether, among others . These alternative names reflect different naming conventions and classification systems in chemical nomenclature.
The synthesis of Tetraethyleneglycol monodecyl ether typically involves the ethoxylation of decanol (C10H21OH) with ethylene oxide under controlled conditions to achieve the desired degree of ethoxylation. The process requires careful control to ensure the attachment of exactly four ethylene oxide units to form the final product with consistent properties.
Applications
Surfactant Properties
Tetraethyleneglycol monodecyl ether's primary application stems from its surface-active properties, which allow it to reduce surface tension at interfaces between dissimilar phases. As a non-ionic surfactant, it exhibits several advantages in specific applications, including reduced sensitivity to electrolytes and compatibility with both acidic and basic environments .
The critical micelle concentration (CMC) of Tetraethyleneglycol monodecyl ether is a crucial parameter that determines its effectiveness in various applications. Above this concentration, the molecules spontaneously aggregate to form micelles, which are essential for solubilization processes and other surfactant-mediated phenomena. This property enables the compound to enhance the apparent solubility of hydrophobic substances in aqueous media .
In industrial and laboratory settings, Tetraethyleneglycol monodecyl ether serves as an emulsifier, wetting agent, and solubilizer. Its ability to modify surface tension enhances the wetting properties of liquids, making it valuable in formulations where improved spreading or penetration is desired .
Environmental Applications
One significant application of Tetraethyleneglycol monodecyl ether is in environmental remediation, particularly in the removal of hydrophobic organic compounds from various media. Research has demonstrated its effectiveness in removing polycyclic aromatic hydrocarbons (PAHs) like naphthalene from vapor phases .
Comparative research has revealed that Tetraethyleneglycol monodecyl ether exhibits superior solubilization capacity for naphthalene compared to other surfactants, including octaethylene glycol monodecyl ether (C10E8), octaethylene glycol monotetradecyl ether (C14E8), and sodium dodecyl sulfate (SDS). Empirical findings confirm that adding this nonionic surfactant increases the absorption efficiency of hydrophobic organic compounds using spray or packed tower systems .
Biochemical Applications
In biochemical research, Tetraethyleneglycol monodecyl ether serves as a valuable tool for various applications involving biomolecules and cellular systems. Its presence is notable in cell culture and enzyme assays, where it can help maintain the solubility and functionality of proteins and other biomolecules .
The surfactant's ability to interact with lipid bilayers makes it useful for studying the impact of surfactants on cell membranes and proteins. By forming micelles, Tetraethyleneglycol monodecyl ether can effectively solubilize and stabilize membrane-associated proteins, facilitating their isolation and characterization while preserving their functional integrity .
These applications highlight the versatility of Tetraethyleneglycol monodecyl ether in biological research, where its non-ionic nature and well-characterized properties make it a reliable tool for specific experimental protocols requiring controlled surfactant activity.
Research Findings
Phase Behavior Studies
Toxicological Profile
The toxicological properties of Tetraethyleneglycol monodecyl ether are important considerations for its safe handling and use in various applications. While specific toxicity data for this compound is somewhat limited in the available research, some inferences can be made based on studies of similar compounds in the alkyl polyethylene glycol ether family.
When handling Tetraethyleneglycol monodecyl ether, standard safety precautions for chemicals should be observed. These include the use of appropriate personal protective equipment to minimize direct contact with the skin and eyes, as well as ensuring adequate ventilation to prevent inhalation of vapors .
Storage recommendations for Tetraethyleneglycol monodecyl ether include keeping it at temperatures between 2-8°C and avoiding contact with strong oxidizing agents, with which it may be incompatible . These precautions help maintain the compound's stability and prevent potentially hazardous reactions.
The compound's ability to form micelles and solubilize hydrophobic substances has been well-documented, with research demonstrating its superior performance in certain applications compared to other surfactants. Its phase behavior in ternary systems with water and oils has been extensively studied and serves as a reference for understanding and classifying other surfactants.
The use of Tetraethyleneglycol monodecyl ether as a standard in the Phase Inversion Temperature method for assessing surfactant properties underscores its importance in surfactant science. Its well-characterized behavior provides a reliable foundation for comparing and evaluating the properties of other surfactants.
In environmental applications, particularly the removal of hydrophobic organic compounds from various media, Tetraethyleneglycol monodecyl ether has shown exceptional effectiveness due to its superior solubilization capacity. This property, combined with its non-ionic nature and relatively favorable safety profile, makes it a valuable tool for specific remediation challenges.
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